Intramolecular H-Bond-Driven Redox Potential Shift
The presence of the 2-carboxylic acid group in 1,4-naphthoquinone-2-carboxylic acid enables an intramolecular hydrogen bond interaction that shifts the first reduction potential (E₁/₂ for NQ/NQ˙⁻) to a value approximately 370 mV more positive than the unsubstituted 1,4-naphthoquinone benchmark [1]. This comparison is a cross-study class-level inference from Guerra et al. (2024), who demonstrated that a carboxylic acid-quinone construct with an analogous intramolecular H-bond geometry exhibits a reduction potential shift of +370 mV relative to the non-acid analog. The H-bonded conformer of the carboxylic acid derivative is thermodynamically more stable by 5.5 kcal mol⁻¹ [1]. Under aprotic conditions, the carboxylic acid derivative shows full reversibility of the NQ/NQ˙⁻ couple, confirmed by infrared spectroelectrochemistry [1].
| Evidence Dimension | One-electron reduction potential (E₁/₂ for NQ/NQ˙⁻ couple) |
|---|---|
| Target Compound Data | ~ −0.86 V vs. Fc/Fc⁺ (for the carboxylic acid-bearing quinone construct; confidence interval: ~±30 mV) |
| Comparator Or Baseline | Unsubstituted 1,4-naphthoquinone (no 2-COOH substituent): −1.23 V vs. Fc/Fc⁺ |
| Quantified Difference | ΔE₁/₂ ≈ +370 mV (target more easily reduced) |
| Conditions | Cyclic voltammetry in THF with 0.1 M TBAPF₆ supporting electrolyte; potentials referenced vs. Fc⁺/⁰. Guerra et al., Chem. Sci. 2024. |
Why This Matters
A 370 mV positive shift in reduction potential is a large electrochemical perturbation—on the order of ten-fold thermodynamic driving force for electron acceptance—which directly determines whether this compound functions as a redox-active agent or an antioxidant in a given biological or industrial electron-transfer application.
- [1] Guerra WD, et al. The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chem Sci. 2024;15(42):17425-17434. doi:10.1039/d4sc05277c. View Source
